
Dichloro(chloromethyl)methylsilane
Overview
Description
Dichloro(chloromethyl)methylsilane (CAS 1558-33-4) is an organosilicon compound with the molecular formula C₂H₅Cl₃Si and a molecular weight of 163.506 g/mol . It is characterized by a methyl group, a chloromethyl group, and two chlorine atoms bonded to a silicon atom. The compound is a clear, mobile, colorless to yellowish liquid with a pungent odor and a purity ≥99.0% . Its boiling point ranges between 394–395 K (121–122°C), and it is highly reactive due to the presence of multiple chlorine substituents, making it a critical intermediate in agrochemical synthesis and silicone production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(chloromethyl)methylsilane can be synthesized through the reaction of dichlorodimethylsilane with formaldehyde and hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced by the direct chlorination of methylchlorosilanes. This process involves the reaction of methylchlorosilanes with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Dichloro(chloromethyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and dichloromethyl groups can be substituted with other functional groups.
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Typically occurs in the presence of moisture or water.
Major Products Formed
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Products include silanols and hydrochloric acid.
Scientific Research Applications
Dichloro(chloromethyl)methylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the development of silicone-based medical devices and drug delivery systems.
Industry: Used in the production of silicone polymers and coatings for silicon and glass surfaces.
Mechanism of Action
The mechanism of action of dichloro(chloromethyl)methylsilane involves its high reactivity due to the presence of chloromethyl and dichloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity with water also makes it useful in hydrolysis reactions, where it forms silanols and hydrochloric acid .
Comparison with Similar Compounds
Organosilicon compounds with chlorinated substituents share structural similarities but exhibit distinct physical, chemical, and functional properties. Below is a detailed comparison of Dichloro(chloromethyl)methylsilane with five related compounds:
Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9)
- Molecular Formula : C₃H₈Cl₂Si
- Molecular Weight : 143.09 g/mol
- Boiling Point : 149°C
- Density : 1.086 g/cm³
- Applications : Used as a derivatizing agent in gas chromatography (GC-ECD) for pesticide analysis .
- Key Differences :
Trichloro(dichloromethyl)silane (CAS 1558-24-3)
- Molecular Formula : CCl₃SiCH₂Cl
- Boiling Point : 418 K (145°C)
- Applications: Not explicitly stated, but likely used in high-chlorination environments or polymer precursors.
- Key Differences :
Dichloro(3-chloropropyl)methylsilane (CAS 7787-93-1)
- Applications: Key monomer in hybrid luminescent polymers. Polymers derived from this compound have number-average molecular weights (Mn) of ~16,900 g/mol .
- Key Differences :
Dichloromethylsilane (CAS 75-54-7)
- Molecular Formula : CH₄Cl₂Si
- Molecular Weight : 115.03 g/mol
- Applications : Precursor for polymethylsilanes and polycarbosilanes via dechlorination .
- Key Differences :
Methylphenyldichlorosilane (CAS 149-74-6)
Biological Activity
Dichloro(chloromethyl)methylsilane (CMM1), with the chemical formula C₂H₅Cl₃Si, is a reactive organosilicon compound primarily utilized in organic synthesis and materials science. This article explores its biological activity, reactivity, and potential applications, supported by relevant data, case studies, and research findings.
CMM1 is characterized by:
- Molecular Weight : 163.51 g/mol
- Appearance : Colorless to yellowish liquid
- Boiling Point : 122 °C
- Density : 1.29 g/cm³ at 20 °C
- Flash Point : 35 °C
The compound features two chlorine atoms, one chloromethyl group, and one methyl group attached to a silicon atom, contributing to its high reactivity, particularly in nucleophilic substitution reactions .
Biological Activity Overview
This compound is not typically recognized for a specific mechanism of action in biological systems. Instead, its biological activity is largely attributed to its reactivity with various biological molecules. The compound's chloromethyl groups can undergo substitution reactions with nucleophiles such as amino acids and proteins, potentially leading to modifications that may influence biological processes.
Potential Hazards
Due to the presence of multiple chlorides, CMM1 is considered hazardous. It reacts violently with water and can release toxic gases upon hydrolysis. Safety measures are crucial when handling this compound in laboratory settings .
Applications in Research
CMM1 serves as a versatile building block in the synthesis of various organosilicon compounds and polymers. Its applications include:
- Synthesis of Silicone Polymers : CMM1 is used as a precursor for producing silicone materials due to its ability to crosslink with other silanes.
- Modification of Biological Molecules : Research has indicated that CMM1 can modify proteins and nucleic acids through its reactive chloromethyl groups, which can lead to the development of novel biomaterials .
Case Study 1: Synthesis of Silanediols
A study demonstrated the use of CMM1 in synthesizing silanediols through controlled reactions with organometallic reagents. The resulting compounds exhibited unique properties suitable for further functionalization in biomedical applications .
Case Study 2: Reactivity with Nucleophiles
Research highlighted the interaction of CMM1 with nucleophilic species such as thiols and amines. The chloromethyl group facilitated the formation of new organosilicon derivatives, which were characterized using NMR and mass spectrometry techniques .
Comparative Analysis with Similar Compounds
The following table compares CMM1 with related organosilicon compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Trimethylchlorosilane | C₃H₉ClSi | Contains three methyl groups; less reactive than dichloro compound. |
Dichlorodimethylsilane | C₄H₈Cl₂Si | Two methyl groups; used in silicone polymer synthesis. |
Chloromethyldimethoxysilane | C₅H₁₁ClO₂Si | Contains methoxy groups; used for surface modification. |
Trichlorosilane | SiCl₃ | Highly reactive; used in silicon production processes. |
CMM1's combination of chlorinated groups enhances its reactivity compared to less reactive silanes like trimethylchlorosilane, making it valuable for diverse applications .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Dichloro(chloromethyl)methylsilane for experimental design?
- Answer: Key properties include:
- Molecular formula : C₂H₅Cl₃Si (CAS 1558-33-4) .
- Boiling point : 121.5°C at atmospheric pressure .
- Density : 1.2858 g/cm³ at 20°C .
- Refractive index : Experimental value of 1.4500 at 20°C, with a deviation of -0.35% from group additivity calculations .
- Acute toxicity : Oral LD₅₀ = 2,200 mg/kg; inhalation LC₅₀ = 6.8 mg/L (vapor) .
These properties guide solvent selection, reaction kinetics, and safety protocols (e.g., ventilation requirements).
Q. What safety protocols are essential for handling this compound?
- Answer:
- Personal protective equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats due to its skin corrosion hazard .
- Storage : Maintain under inert gas (argon) to prevent hydrolysis and store in a cool, dry area away from water .
- Decontamination : Neutralize spills with dry sand or vermiculite; avoid water contact to prevent violent decomposition .
- Regulatory compliance : Classified as a toxic substance (UN1242), requiring adherence to ZDHC MRSL limits and local disposal regulations .
Q. What spectroscopic methods validate the purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to confirm absence of hydrolyzed byproducts (e.g., silanols) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities using a non-polar column (e.g., DB-5) .
- Refractive index comparison : Cross-check experimental values (1.4500) against computational models (e.g., group additivity method) to assess purity .
Advanced Research Questions
Q. How can computational models resolve discrepancies in refractive index data for organosilicon compounds?
- Answer:
- Group additivity method : Assign contributions from functional groups (e.g., Si-Cl, CH₃) to predict refractive indices. For this compound, the calculated value (34.29) deviates by -0.35% from experimental data (34.17), suggesting minor systematic errors in chlorine atom contributions .
- Error mitigation : Refine group parameters using high-purity calibration standards and density-functional theory (DFT) optimizations .
Q. What strategies optimize the synthesis of polysilane polymers using this compound?
- Answer:
- Polymerization conditions : Use sodium/potassium alloys in anhydrous toluene at 110°C to dechlorinate this compound, forming reactive silylene intermediates .
- Kinetic control : Maintain low monomer concentration to suppress branching and improve linear polymer yields .
- Post-polymerization analysis : Employ gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) to assess molecular weight distribution and thermal stability .
Q. How should researchers address contradictory mutagenicity data for this compound?
- Answer:
- Data reconciliation : While reports negative Ames test results, conflicting studies may arise from impurities (e.g., trace chloromethyl derivatives).
- Methodology refinement :
Repetition under GLP : Conduct tests with ultra-high-purity samples.
Metabolic activation : Include S9 liver homogenate to simulate in vivo conditions .
Dose-response analysis : Use logarithmic dilution series to identify threshold effects.
Q. What role does this compound play in hybrid material synthesis?
- Answer:
- Surface functionalization : Hydrolyze to form silanol groups for covalent bonding with silica nanoparticles or graphene oxide .
- Crosslinking agent : Incorporate into sol-gel matrices to enhance mechanical strength in silicone-based composites .
- Challenges : Control hydrolysis rate using buffered aqueous solutions (pH 4–6) to prevent premature gelation .
Q. Methodological Frameworks
- Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as optimizing polymerization conditions .
- Data analysis : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies comparing computational vs. experimental refractive indices .
Properties
IUPAC Name |
dichloro-(chloromethyl)-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBZWYBCUJLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027411 | |
Record name | Dichloro(chloromethyl)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-33-4 | |
Record name | Dichloro(chloromethyl)methylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1558-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro(chloromethyl)methylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichloro(chloromethyl)methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(chloromethyl)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(chloromethyl)methylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORO(CHLOROMETHYL)METHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P7N047N2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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